3-Azidodibenzofuran
Description
The evidence comprises seminal NLP research papers:
- introduces the Transformer architecture, emphasizing its efficiency and performance in machine translation .
- (RoBERTa) and (BERT) discuss optimized pretraining methods for bidirectional language models, achieving state-of-the-art results on tasks like GLUE and SQuAD .
- explores transfer learning frameworks for NLP, while (GPT-2) demonstrates unsupervised multitask learning capabilities .
None of these papers mention 3-Azidodibenzofuran, a chemical compound, or any analogous organic molecules. The focus is strictly on NLP methodologies, model architectures, and training techniques.
Properties
Molecular Formula |
C12H7N3O |
|---|---|
Molecular Weight |
209.2 g/mol |
IUPAC Name |
3-azidodibenzofuran |
InChI |
InChI=1S/C12H7N3O/c13-15-14-8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H |
InChI Key |
ZPEHRTUFZAFPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=[N+]=[N-] |
Synonyms |
3-azidodibenzofuran |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of the Evidence for the Query
The query requires:
- A detailed introduction to 3-Azidodibenzofuran (structure, synthesis, applications).
- Comparative analysis with similar compounds (e.g., reactivity, stability, spectroscopic data).
- Data tables and research findings from chemical literature.
However, the provided evidence lacks:
- Chemical data: No molecular formulas, spectral data, or synthetic pathways.
- Comparative studies: No discussion of azide-containing compounds, dibenzofuran derivatives, or functional group analogs.
Recommendations for Addressing the Query
To produce a scientifically rigorous comparison of 3-Azidodibenzofuran , the following steps are necessary:
Consult chemical databases : Use platforms like SciFinder, Reaxys, or PubChem to retrieve physicochemical properties, synthetic methods, and safety data.
Review specialized literature : Search journals such as The Journal of Organic Chemistry or Organic Letters for studies on azidodibenzofurans and analogs.
Compare functional groups: Analyze how the azide group in 3-Azidodibenzofuran affects reactivity (e.g., click chemistry applications) versus other substituents (e.g., nitro, amino).
Tabulate experimental data : Include tables comparing melting points, solubility, thermal stability, and reaction yields with compounds like 2-Azidodibenzofuran or 3-Nitrodibenzofuran .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
